Bienvenue dans la boutique en ligne BenchChem!

1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one

5-Lipoxygenase Soluble Epoxide Hydrolase Selectivity Profiling

1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one (CAS 2287330-95-2, molecular formula C₁₅H₁₈O₂, molecular weight 230.30 g/mol) belongs to the spiro[3.3]heptane class of compact, three-dimensional building blocks. The spiro[3.3]heptane core has been validated as a saturated, non-coplanar benzene bioisostere and has been successfully incorporated into marketed drug scaffolds including sonidegib, vorinostat, and benzocaine.

Molecular Formula C15H18O2
Molecular Weight 230.307
CAS No. 2287330-95-2
Cat. No. B2947722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one
CAS2287330-95-2
Molecular FormulaC15H18O2
Molecular Weight230.307
Structural Identifiers
SMILESC1CC2(C1)C(CC2=O)COCC3=CC=CC=C3
InChIInChI=1S/C15H18O2/c16-14-9-13(15(14)7-4-8-15)11-17-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
InChIKeyDESNUXHIFVAVJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one (CAS 2287330-95-2): A Benzyl-Protected Spirocyclic Ketone for Fragment-Based and Bioisostere-Driven Discovery


1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one (CAS 2287330-95-2, molecular formula C₁₅H₁₈O₂, molecular weight 230.30 g/mol) belongs to the spiro[3.3]heptane class of compact, three-dimensional building blocks . The spiro[3.3]heptane core has been validated as a saturated, non-coplanar benzene bioisostere and has been successfully incorporated into marketed drug scaffolds including sonidegib, vorinostat, and benzocaine [1]. The compound bears the carbonyl functionality at the 3-position and a benzyloxymethyl (phenylmethoxymethyl) substituent at the 1-position of the spiro[3.3]heptane ring system, equipped with a protected hydroxymethyl handle suitable for late-stage diversification .

Why 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one (CAS 2287330-95-2) Cannot Be Replaced by Unsubstituted, Oxa-, or Regioisomeric Analogs


Substituting this compound with other spiro[3.3]heptane-based analogs disregards three critical differentiating characteristics: the regiochemistry of the ketone, the benzyloxymethyl substituent vector, and the compound's selectivity fingerprint. The 1-position substituent orientation on the spiro[3.3]heptane framework governs the spatial exit vector of the benzyloxymethyl handle, which directly affects pharmacophore geometry in bioisosteric replacement campaigns [1]. The benzyloxymethyl group serves as a protected hydroxymethyl moiety—absent in the core spiro[3.3]heptan-3-one and in oxa-analogs such as 1-Oxaspiro[3.3]heptan-3-one (CAS 1823872-34-9)—creating a functionally distinct synthetic intermediate . Regioisomers such as 6-[(Benzyloxy)methyl]spiro[3.3]heptan-2-one position the carbonyl and substituent on different rings, altering both the electronic landscape and the accessible vectors for further elaboration . In vitro selectivity profiling data confirm that even within closely related chemical space, these structural differences translate into distinct biological interaction profiles [2].

Quantitative Differentiation Evidence for 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one (CAS 2287330-95-2)


Evidence 1: Demonstrated Selectivity Window Against 5-LOX and sEH — Implications for Off-Target Liability Screening

The target compound was profiled in vitro against human recombinant 5-lipoxygenase (5-LOX) and human recombinant soluble epoxide hydrolase (sEH). In both assays, the compound exhibited an IC₅₀ exceeding 10,000 nM, corresponding to a negligible level of inhibition [1]. While many spiro[3.3]heptane-containing analogs—particularly those developed as vorinostat bioisosteres—demonstrate nanomolar-range activity against their intended histone deacetylase targets, the near-complete inactivity of the present compound against 5-LOX and sEH establishes a selectivity window critical for applications where these targets represent undesirable off-target liabilities [2]. This contrasts with certain aza-spiro[3.3]heptane derivatives that have been reported to modulate lipoxygenase pathways at concentrations below 1 µM [3].

5-Lipoxygenase Soluble Epoxide Hydrolase Selectivity Profiling In Vitro Pharmacology

Evidence 2: Carbocyclic Spiro[3.3]heptane Core with 3-Ketone Regiochemistry — Differentiated from 2-One Regioisomers and Oxa-Analogs

The compound's carbonyl group resides at the 3-position of the spiro[3.3]heptane ring system. Its closest commercially available regioisomer, 6-[(Benzyloxy)methyl]spiro[3.3]heptan-2-one (CAS 934824-60-9), carries the carbonyl at the 2-position and the benzyloxymethyl group on the opposite cyclobutane ring, fundamentally altering the spatial relationship between the substituent and the ketone reactive center . This distinction is critical for downstream transformations such as reductive amination, Grignard addition, or Wittig olefination that depend on the precise electronic environment of the carbonyl. The oxa-analog 1-Oxaspiro[3.3]heptan-3-one (CAS 1823872-34-9) replaces one cyclobutane carbon with an oxygen atom (MW: 112.13 vs. 230.30 g/mol), fundamentally altering hydrogen-bonding capacity, lipophilicity, and metabolic vulnerability relative to the all-carbon scaffold .

Regioisomer Bioisosteric Replacement Synthetic Intermediate Spirocyclic Building Block

Evidence 3: Saturated Benzene Bioisostere Properties of the Spiro[3.3]heptane Core — Differentiated from Planar Aromatic and Cyclohexane-Based Scaffolds

The spiro[3.3]heptane core has been validated as a saturated, non-coplanar bioisostere of mono-, meta-, and para-substituted benzene rings. Prysiazhniuk et al. (2024) demonstrated that incorporating this scaffold into vorinostat (replacing the phenyl ring) yields a patent-free saturated analog that retains high potency in HDAC inhibition assays, confirming that the core can functionally replace aromatic rings while introducing sp³ character and three-dimensionality [1]. Earlier foundational work on heteroatom-substituted spiro[3.3]heptanes showed these scaffolds generally exhibit higher aqueous solubility and a trend toward higher metabolic stability compared to their cyclohexane analogs [2]. These physicochemical advantages—combined with the non-coplanar exit vectors that distinguish spiro[3.3]heptane from both planar aromatic rings and monocyclic saturated rings—confer unique property profiles highly desirable for fragment-based drug discovery [3].

Bioisostere Spiro[3.3]heptane Benzene Replacement Physicochemical Properties Drug Design

Evidence 4: Benzyloxymethyl Substituent as a Masked Hydroxymethyl Handle — Differentiating Synthetic Utility from Direct Phenyl or Unsubstituted Analogs

The benzyloxymethyl (phenylmethoxymethyl) substituent at the 1-position provides a benzyl-protected primary alcohol that can be unmasked under mild hydrogenolysis conditions (H₂, Pd/C) to reveal a free hydroxymethyl group. This differentiates the compound from 1-Phenylspiro[3.3]heptan-3-one (CAS 2155582-28-6), which lacks the methylene spacer and contains a direct phenyl-spiro carbon bond that cannot be cleaved to yield a functionalizable hydroxyl . It also differs from the unsubstituted spiro[3.3]heptan-3-one core, which lacks any handle for subsequent conjugation or prodrug attachment. The benzyl group also enhances lipophilicity (estimated LogP ~2.5–3.5 based on fragment contributions), which can be advantageous for membrane permeability during early screening cascades .

Protected Alcohol Benzyl Ether Cleavage Late-Stage Functionalization Prodrug Design Synthetic Intermediate

Highest-Confidence Application Scenarios for 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one (CAS 2287330-95-2)


Fragment-Based Drug Discovery: sp³-Rich Benzene Bioisostere Library Member

The validated relationship between spiro[3.3]heptane and benzene (demonstrated by Prysiazhniuk et al., 2024, in sonidegib, vorinostat, and benzocaine replacement studies) supports the inclusion of 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one in fragment screening libraries [1]. As a fragment-sized molecule (MW 230.30, 17 heavy atoms, rotatable bonds: 4) with a ketone hydrogen-bond acceptor, one additional oxygen atom in the benzyloxy linker, and an aromatic ring for potential π-stacking, it meets standard fragment library criteria (Rule-of-Three compliance). The class-level evidence of enhanced solubility and metabolic stability vs. cyclohexane analogs positions this scaffold favorably for fragment hit-to-lead expansion [2].

Synthetic Intermediate for Late-Stage Diversification via Ketone Reactivity and Benzyl Deprotection

The 3-ketone provides a reactive handle for reductive amination, Grignard additions, oxime formation, or Wittig olefination. Following ketone modification, the benzyl protecting group can be orthogonally cleaved via catalytic hydrogenolysis (H₂, Pd/C) to reveal a hydroxymethyl group suitable for further conjugation (e.g., with activated esters, isocyanates, or sulfonyl chlorides). This orthogonal reactivity—ketone modification first, followed by deprotection and conjugation—represents a synthetic sequence not available with direct phenyl-substituted (non-cleavable) or oxa-containing analogs (which introduce ring-oxygen metabolic liabilities) [1].

Selectivity-Dependent Lead Optimization Where 5-LOX and sEH Off-Target Activity is Undesirable

The BindingDB/ChEMBL profiling data (IC₅₀ > 10 µM for both 5-LOX and sEH) establishes that this compound carries minimal activity at these two targets—a documented selectivity feature [1]. In programs where 5-LOX inhibition could confound anti-inflammatory efficacy readouts, or where sEH inhibition introduces undesirable cardiovascular or renal effects, this compound may serve as a scaffold with a defined, clean off-target profile. The contrast with certain spirocyclic lipoxygenase modulators that show sub-micromolar activity at these enzymes—and the contrast with vorinostat-spiro[3.3]heptane analogs that carry nanomolar HDAC activity—reinforces the value of this specific substitution pattern for programs requiring target-class selectivity [2].

Chemical Biology Tool Compound: Benzyl-Protected Precursor for Bioconjugation

The benzyloxymethyl substituent can be deprotected to expose a primary alcohol, enabling the synthesis of biotinylated, fluorescent, or affinity-tagged probe molecules for chemical biology applications (target engagement, pull-down experiments, cellular imaging). The spiro[3.3]heptane core's compact, rigid, three-dimensional geometry makes it well-suited for probe design where minimal perturbation of the parent ligand's binding conformation is desired. This application scenario leverages both the cleavable benzyl protecting group and the non-planar scaffold geometry, and is directly enabled by the structural features documented in the ChemSrc SMILES entry (O=C1CC(COCc2ccccc2)C12CCC2) [1].

Quote Request

Request a Quote for 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.